![molecular formula C17H18F2N2O3S B5543050 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)
1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
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Description
Piperazine and its derivatives have garnered significant interest in therapeutic research due to their versatile medicinal potential. The incorporation of the piperazine moiety into drug molecules has led to a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, and antidepressant activities, among others. The chemical modification of piperazine structures has been pivotal in enhancing pharmacokinetic and pharmacodynamic properties, making it a focal point in drug discovery (Rathi et al., 2016).
Synthesis Analysis
The synthesis of piperazine derivatives often involves strategic modifications to the piperazine nucleus to leverage its medicinal potential. For instance, the synthesis of specific piperazine derivatives has been achieved through cross-coupling reactions, showcasing the chemical versatility of the piperazine core. These synthetic approaches are crucial for developing compounds with enhanced biological activity and desired therapeutic profiles (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including the presence of substituents like fluorophenyl groups, significantly influences their biological activity. Structural modifications, such as the introduction of fluorine atoms, have been shown to impact the pharmacokinetic and pharmacodynamic characteristics of these molecules, potentially leading to compounds with optimized therapeutic profiles (Moskalik, 2023).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, reflecting their reactivity and interaction with biological systems. Nucleophilic aromatic substitution reactions, for example, are critical for modifying the piperazine core, influencing the compound's overall biological activity and therapeutic potential (Pietra & Vitali, 1972).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and stability, are crucial for their pharmaceutical applications. Modifications to the piperazine structure can enhance these properties, making the compounds more suitable for therapeutic use. Such physical characteristics are often tailored through the synthetic process to meet specific pharmaceutical needs (Henry et al., 2018).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity and the nature of their interactions with biological targets, are fundamental to their medicinal value. The introduction of specific functional groups, such as sulfonyl and fluorophenyl moieties, plays a significant role in determining the compound's pharmacological activity and its potential as a therapeutic agent (Makki et al., 2019).
Scientific Research Applications
Medical Imaging Applications
Evaluation of [18F]DASA-23 for Glioma Imaging : A novel radiopharmaceutical, [18F]DASA-23, was developed for measuring pyruvate kinase M2 (PKM2) levels through positron emission tomography (PET). PKM2 plays a crucial role in the glycolysis process, which is essential for tumor metabolism. This compound exhibited potential in delineating low-grade (LGG) and high-grade gliomas (HGG) based on the aberrant expression of PKM2, showing significant uptake differences between LGG and HGG in initial human studies. This suggests its promise as a non-invasive imaging agent for distinguishing glioma grades and understanding cancer metabolism (Patel et al., 2019).
Human Biodistribution and Dosimetry of [18F]DASA-23 : Further research assessed the safety, biodistribution, and radiation dosimetry of [18F]DASA-23 in healthy volunteers. The study highlighted the tracer's ability to cross the blood-brain barrier, its rapid clearance from the brain, and its primary elimination through hepatobiliary and urinary pathways. This study laid the groundwork for its use in evaluating PKM2 levels in intracranial malignancies, supporting its potential utility in clinical settings (Beinat et al., 2020).
Cancer Research Applications
Development of [18F]DASA-23 for Imaging Tumor Glycolysis : Building on the premise that cancer cells exploit metabolic reprogramming for growth and survival, [18F]DASA-23 was developed to visualize PKM2 in vivo. The tracer showed high uptake in cancer cells, with promising in vitro stability, highlighting its potential for non-invasive imaging of tumor glycolysis. This supports the tracer's capability to aid in the detection and monitoring of cancer by targeting a key enzyme in the glycolytic pathway (Beinat, Alam, James, Srinivasan, & Gambhir, 2017).
properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-24-17-7-6-13(12-15(17)19)25(22,23)21-10-8-20(9-11-21)16-5-3-2-4-14(16)18/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKUZGCVPRJTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine |
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